molecular formula C14H24O B13848319 3E, 9E, 11E-tetradecatrien-1-ol

3E, 9E, 11E-tetradecatrien-1-ol

Cat. No.: B13848319
M. Wt: 208.34 g/mol
InChI Key: RYGDFSMKQQGRNI-JHHIBIJLSA-N
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Description

3E, 9E, 11E-tetradecatrien-1-ol is a high-purity chemical compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. While the specific research applications and mechanism of action for this exact stereoisomer are not detailed in the available public scientific literature, related tetradecadien- and tetradecatrien-yl compounds are commonly investigated as pheromones or pheromone analogs in entomological research . For instance, (3E,8Z,11Z)-tetradecatrienyl acetate is known to be used in studies concerning the Tomato leafminer ( Scrobipalpuloides absoluta Tuta ) . Researchers are encouraged to consult specialized databases and primary scientific literature for further pharmacological, biochemical, or toxicological properties. This product is strictly for use in laboratory research, analysis, and industrial applications by qualified professionals.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+

InChI Key

RYGDFSMKQQGRNI-JHHIBIJLSA-N

Isomeric SMILES

CC/C=C/C=C/CCCC/C=C/CCO

Canonical SMILES

CCC=CC=CCCCCC=CCCO

Origin of Product

United States

Preparation Methods

Advantages

  • High Stereochemical Control: The use of Pd-catalyzed cross-coupling and HWE condensation allows precise control over the geometry of each double bond, essential for biological activity.

  • Versatility: The modular nature of coupling reactions facilitates the synthesis of various isomers and analogs for structure-activity relationship studies.

  • Purity: Advanced chromatographic techniques ensure the isolation of compounds with >99% isomeric purity.

Challenges

  • Synthetic Complexity: Multiple steps with sensitive intermediates require careful reaction condition optimization.

  • Isomerization Risks: Double bonds may isomerize under certain conditions, necessitating mild reaction and purification protocols.

  • Scale-Up Limitations: The complexity and cost of reagents may limit large-scale production.

Summary Table of Preparation Methods for 3E, 9E, 11E-Tetradecatrien-1-ol

Method Key Reagents/Techniques Stereochemical Control Yield Range Purity Achieved Notes
Pd-catalyzed cross-coupling Alkenyl halides, organocopper/boron Excellent Moderate >99% isomeric Widely used for assembling conjugated systems
Horner-Wadsworth-Emmons (HWE) Phosphonate esters, aldehydes High Moderate High Effective for E-alkene formation
Cadiot-Chodkiewicz coupling Terminal alkynes, haloalkynes Good Moderate High Useful for enyne intermediates
Protective group strategy TBDMS, acetyl protection N/A N/A N/A Protects hydroxyl during synthesis
Chromatographic purification HPLC, AgNO3-silica gel chromatography N/A N/A >99% Essential for isomer separation

Chemical Reactions Analysis

Types of Reactions

3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3E, 9E, 11E-tetradecatrien-1-ol functions as a pheromone component in certain insect species, which facilitates communication and mating behaviors. It has been documented in termite trails, where it plays a role in trail marking and attracting other termites. Research on the interaction of this compound with biological systems has revealed that its structure influences how effectively it binds to receptors in insects. The specific configuration of double bonds affects its volatility and interaction dynamics with olfactory receptors. Such studies are crucial for developing pest control strategies that utilize pheromones for trapping or repelling target species.

Pest Control

This compound, along with tetradecadienyl acetates, can be used as an attractant in moth traps . These traps may include a moth restraint in addition to the compounds . These compounds can attract moths to a particular location, and can disrupt mating of moths in a particular area . This is achieved by providing a quantity of an attractant that is above that emanating from moths and sufficient to prevent pheromone communication . The use of these attractants and methods provides a biorational alternative to broad-based pesticides for combatting infestations .

Structural Similarities with Other Compounds

Several compounds share structural similarities with this compound. These compounds exhibit different biological activity profiles, and have potential applications in synthetic chemistry.

Table of Compounds with Structural Similarities

Compound NameStructure CharacteristicsUnique Features
(Z,E)-9,11-Tetradecadien-1-olContains double bonds at different positionsExhibits different biological activity profiles
(3E,5E,11E)-Trideca-1,3,5,11-tetraen-7,9-diyneMore extensive unsaturationPotential applications in synthetic chemistry
(3Z)-Tetradecen-1-olSingle double bond at position 3Less complex than tetradecatrienols

Mechanism of Action

The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3E,9E,11E-tetradecatrien-1-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Double Bond Positions Key Applications
3E,9E,11E-Tetradecatrien-1-ol C₁₄H₂₄O 208.34 Primary alcohol 3E,9E,11E Potential pheromone or semiochemical
(3E,8Z,11Z)-Tetradecatrienyl acetate C₁₆H₂₆O₂ 250.38 Acetate ester 3E,8Z,11Z Insect pheromone (e.g., Tuta absoluta)
9Z,11E,13E-Octadecatrienoic Acid C₁₈H₃₀O₂ 278.43 Carboxylic acid 9Z,11E,13E Lipid metabolism, industrial uses
Key Observations:

Chain Length and Functional Groups: The primary alcohol group in 3E,9E,11E-tetradecatrien-1-ol contrasts with the acetate ester in the tetradecatrienyl derivative and the carboxylic acid in the octadecatrienoic acid . These functional groups influence solubility and volatility; for example, the acetate ester (lipophilic) is more volatile than the alcohol, enhancing its efficacy as a pheromone. The longer 18-carbon chain of 9Z,11E,13E-octadecatrienoic acid increases its molecular weight and likely reduces volatility compared to the 14-carbon compounds.

Double Bond Configuration :

  • The all-trans configuration in 3E,9E,11E-tetradecatrien-1-ol may confer rigidity to the molecule, affecting binding specificity in biological systems. In contrast, the mixed E/Z configuration in (3E,8Z,11Z)-tetradecatrienyl acetate creates a bent geometry critical for insect receptor recognition.

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